molecular formula C14H20N4OS B5082370 3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No.: B5082370
M. Wt: 292.40 g/mol
InChI Key: ULRNLAQQTCQKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound is a triazole derivative with a molecular formula of C16H22N4OS and a molecular weight of 330.44 g/mol.

Mechanism of Action

The exact mechanism of action of 3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, this compound has been shown to have good solubility in various solvents, making it easier to work with in the lab.
One limitation of using this compound in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine could focus on its potential applications in the development of new anti-cancer and anti-inflammatory drugs. Additionally, further studies could investigate its potential use as a new agrochemical for the control of plant diseases caused by fungi and bacteria. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to determine its safety and efficacy for use in various applications.

Synthesis Methods

The synthesis of 3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine involves the reaction of 4-propoxybenzyl chloride with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various scientific research fields. In medicine, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
In agriculture, this compound has been investigated for its ability to control plant diseases caused by fungi and bacteria. This compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new agrochemicals.

Properties

IUPAC Name

3-ethyl-5-[(4-propoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-3-9-19-12-7-5-11(6-8-12)10-20-14-17-16-13(4-2)18(14)15/h5-8H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRNLAQQTCQKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CSC2=NN=C(N2N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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